molecular formula C18H14O3 B1236190 Cinnamic anhydride CAS No. 538-56-7

Cinnamic anhydride

Cat. No. B1236190
CAS RN: 538-56-7
M. Wt: 278.3 g/mol
InChI Key: FXEDRSGUZBCDMO-PHEQNACWSA-N
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Description

Synthesis Analysis

Cinnamic anhydride can be synthesized through various methods, including the reaction of cinnamic acid substrates with specific reagents at room temperature. One notable method involves using 6-chloro-2,4-dimethoxy-sec-triazine (CDMT) to prepare symmetric cinnamic anhydrides, which has proven effective with substrates bearing both electron-withdrawing and electron-donating groups, providing moderate-to-good yields (Raja et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives plays a crucial role in their reactivity and properties. Studies have detailed the synthesis and characterization of various anhydrides, including those derived from cinnamic acid, showcasing the importance of molecular structure in determining the compound's chemical behavior and application potential (Deacon et al., 2008).

Chemical Reactions and Properties

Cinnamic anhydrides are reactive compounds that participate in a range of chemical reactions. They have been studied for their ability to act as selective inhibitors of acetylcholinesterase, without being cytotoxic to many human cell lines, showcasing their potential for selective biochemical interactions (Gießel et al., 2019). Additionally, their reactions catalyzed by various catalysts have been analyzed to understand the kinetics and mechanisms involved, offering insights into their reactivity and applications in synthesis (Lin & Connors, 1981).

Scientific Research Applications

  • Enzyme Inhibition : Cinnamic anhydrides act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Research demonstrated that several derivatives of cinnamic anhydrides exhibited notable inhibitory effects on AChE but not on butyrylcholinesterase (BChE), without being cytotoxic to human cell lines (Gießel et al., 2019).

  • Epoxy Resin Development : Cinnamic anhydride has been used in the synthesis of green epoxy resins. A study described the preparation of an epoxy based on cinnamic acid and an anhydride curing agent derived from dipentene, showing that the resulting Cin-epoxy displayed good dynamic mechanical properties and thermal stability (Xin et al., 2014).

  • Catalytic Reactions : The kinetics of reactions involving trans-cinnamic anhydride, catalyzed by different compounds, were studied, revealing variations in reaction rates and efficiency based on solvent polarity and the type of catalyst used (Lin & Connors, 1981).

  • Chemical Synthesis : Cinnamic anhydrides have been synthesized from various cinnamic acid substrates, demonstrating moderate-to-good yields. This synthesis offers a method for preparing symmetric cinnamic anhydrides at room temperature (Raja et al., 2017).

  • Antimalarial Research : this compound derivatives have shown moderate inhibitory activity against Plasmodium falciparum enoyl-ACP reductase, an enzyme essential for the malaria parasite. This discovery is significant for antimalarial research (Nkanwen et al., 2013).

  • Cinnamic Acid Synthesis : Innovative methods for synthesizing cinnamic acids have been explored, such as using maleic anhydride as a substitute for acrylic acid under palladium-catalyzed conditions. This approach offers new pathways for cinnamic acid synthesis (Thakur et al., 2017).

  • Anticancer Potential : Cinnamic acid derivatives, including anhydrides, have been extensively studied for their anticancer properties. The chemical structure of cinnamic acids provides multiple reactive sites for potential antitumor agents (De et al., 2011).

Mechanism of Action

Safety and Hazards

Cinnamic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Cinnamic acid and its hydroxy-derivatives, including cinnamic anhydride, are aromatic building blocks that have been extensively used in the preparation of advanced polymers due to their structural peculiarities . These polymers have a wide spectrum of applications, ranging from industrial (e.g., (super-)engineered plastics) to biomedical domains (e.g., drug delivery systems, shape-memory materials) .

Biochemical Analysis

Biochemical Properties

Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, this compound can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.

properties

IUPAC Name

[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDRSGUZBCDMO-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

538-56-7, 21947-71-7
Record name Cinnamic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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